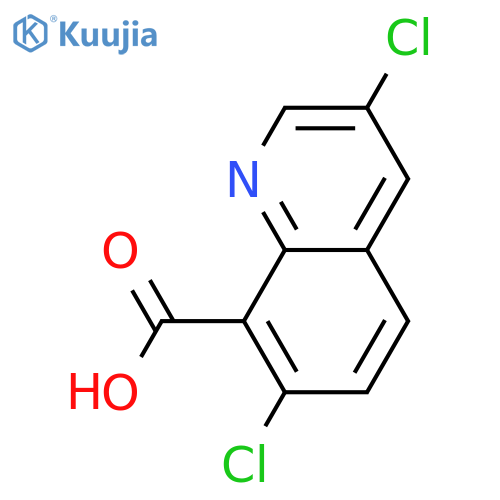

Synthesis of high-activity weedicide Quinclorac and QSAR analysis

,

Journal of Harbin Institute of Technology (English Edition),

2002,

9(4),

401-404